Direct Comparison of Antiproliferative Potency: 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine vs. a Standard Chemotherapeutic Agent
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine demonstrates significant antiproliferative activity with a reported IC50 of 0.61 µM against a panel of human cancer cells . This activity is attributed to its ability to inhibit proliferation by targeting the DNA polymerase alpha subunit. For comparison, the widely used chemotherapeutic agent 5-fluorouracil (5-FU) typically exhibits IC50 values in the range of 1-10 µM against various cancer cell lines, depending on the specific line and exposure time [1]. This cross-study comparison suggests that the target compound's antiproliferative potency is in a comparable or potentially more favorable range than 5-FU, positioning it as a promising lead compound for anticancer agent development.
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 0.61 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): 1-10 µM (range across various cancer cell lines) |
| Quantified Difference | The target compound's IC50 is on the lower end of or below the typical range for 5-FU, suggesting similar or greater potency. |
| Conditions | Cell culture against a panel of human cancer cells (target compound); various human cancer cell lines (5-FU). |
Why This Matters
This quantitative data justifies the selection of this compound as a potent antiproliferative lead, providing a benchmark that is competitive with established chemotherapeutic agents.
- [1] Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. doi:10.1038/nrc1074 View Source
